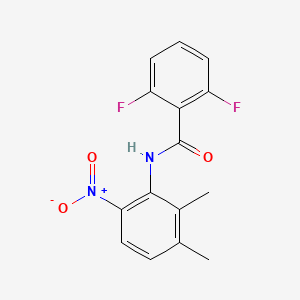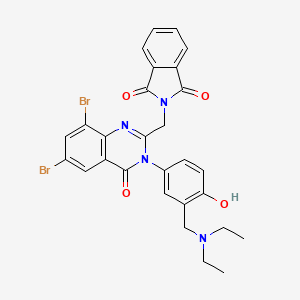
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, brominated phenyl compounds, and quinazoline precursors. Common synthetic routes could involve:
Bromination: Introduction of bromine atoms into the phenyl ring.
Amidation: Formation of amide bonds between the isoindole and quinazoline units.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Industrial Production Methods
Industrial production might involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the quinazoline ring.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced quinazoline rings.
Substituted derivatives: Compounds with different functional groups replacing bromine atoms.
科学研究应用
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug Development: Possible lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Polymer Production: Use in the synthesis of specialized polymers.
Dye Manufacturing: Potential application in the production of dyes and pigments.
作用机制
The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures.
Quinazoline derivatives: Compounds with similar quinazoline rings.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
This compound is unique due to its combination of isoindole, quinazoline, and phenyl groups, which might confer unique chemical and biological properties not found in simpler compounds.
属性
CAS 编号 |
134700-36-0 |
|---|---|
分子式 |
C28H24Br2N4O4 |
分子量 |
640.3 g/mol |
IUPAC 名称 |
2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3 |
InChI 键 |
HKAFICQFBNCPTH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



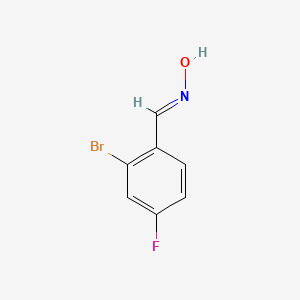
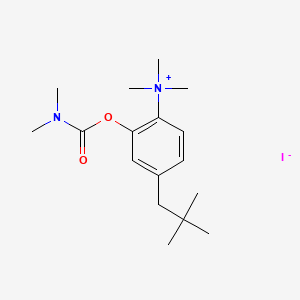
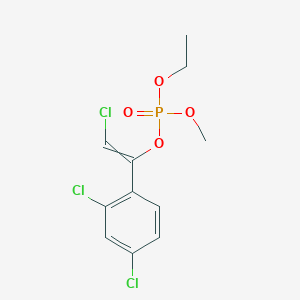

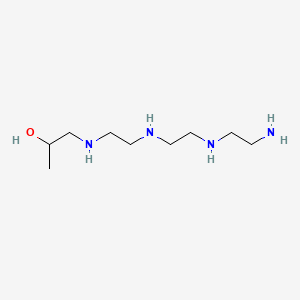
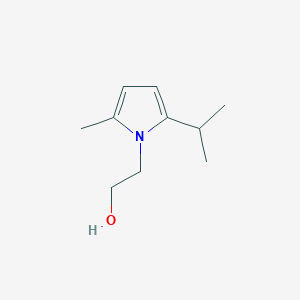
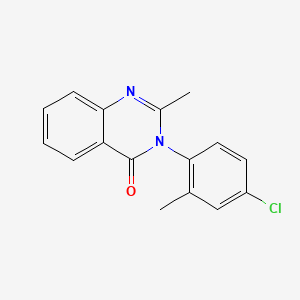

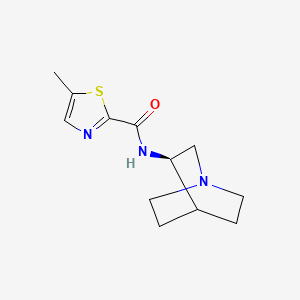
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)

